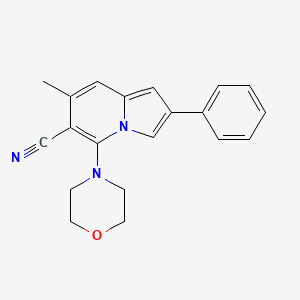

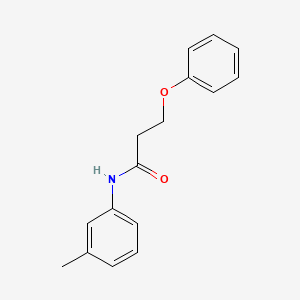

![molecular formula C12H10N8O3 B5594296 N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5594296.png)

N-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to contain an oxadiazole ring . Oxadiazoles are a class of heterocyclic aromatic chemical compounds of the azole family, with the molecular formula C2H2N2O . They are known to appear in a variety of pharmaceutical drugs .

Synthesis Analysis

While specific synthesis methods for this compound are not available, oxadiazoles can be synthesized through a variety of methods . The synthesis of oxadiazoles often involves the cyclization of appropriate precursors .Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

The synthesis of 1,3,4-Oxadiazole N-Mannich bases demonstrated significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and Candida albicans. Some derivatives exhibited broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Furthermore, these compounds showed promising anti-proliferative activity against several cancer cell lines, indicating potential applications in antimicrobial and cancer research (L. H. Al-Wahaibi et al., 2021).

Anticancer and Antiangiogenic Effects

Research on novel thioxothiazolidin-4-one derivatives highlighted their anticancer and antiangiogenic effects against a mouse tumor model. These compounds significantly reduced tumor volume and cell number, extending the life span of tumor-bearing mice. The findings suggest the potential of related chemical structures in developing anticancer therapies (S. Chandrappa et al., 2010).

Cytotoxic Activity

Carboxamide derivatives of benzo[b][1,6]naphthyridines, upon reaction with a range of primary amines, exhibited potent cytotoxic activity against various cancer cell lines. Some compounds had IC(50) values less than 10 nM, showcasing their potential in cancer treatment (L. Deady et al., 2003).

Novel Synthesis Methods

Studies also focused on the development of novel synthesis methods for creating 1,3,4-oxadiazole derivatives, which are pivotal in the pharmaceutical industry for developing new drugs. These methods offer efficient, catalyst-free approaches to synthesize fully substituted 1,3,4-oxadiazole derivatives, contributing to green chemistry initiatives (A. Ramazani & A. Rezaei, 2010).

Antimycobacterial Activity

Another study synthesized substituted isosteres of pyridine- and pyrazinecarboxylic acids, which exhibited significant antimycobacterial activity against Mycobacterium tuberculosis. This research opens avenues for developing new treatments for tuberculosis (M. Gezginci et al., 1998).

properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-4-oxa-1,3,5,7,10,11,12-heptazatricyclo[7.3.0.02,6]dodeca-2,5,7,9,11-pentaen-8-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N8O3/c1-21-6-3-4-8(22-2)7(5-6)13-9-11-15-18-19-20(11)12-10(14-9)16-23-17-12/h3-5H,1-2H3,(H,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTPTPRRAJIPHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N4C2=NN=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyclopentyl-N-({(2S,4S)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-fluoropyrrolidin-2-yl}methyl)acetamide](/img/structure/B5594213.png)

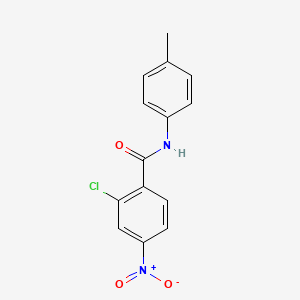

![6-(4-nitrophenyl)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5594219.png)

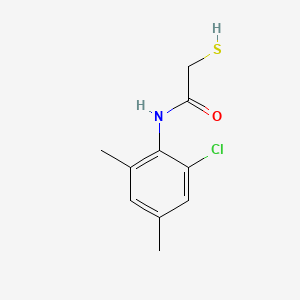

![(3R*,4R*)-3-isopropyl-1-{[(3-methoxyphenyl)thio]acetyl}-4-methylpyrrolidin-3-ol](/img/structure/B5594261.png)

![N-(1,1-diethylpropyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5594291.png)

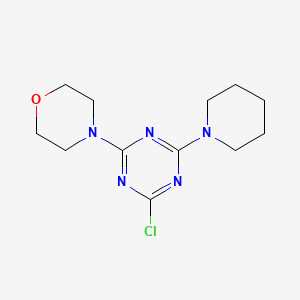

![4-[4-(4-butyryl-1-piperazinyl)-2-pyrimidinyl]morpholine](/img/structure/B5594300.png)

![N-methyl-2-(1H-pyrazol-1-yl)-N-{[3-(3-pyridinyl)-5-isoxazolyl]methyl}butanamide](/img/structure/B5594306.png)